molecular formula C17H22ClNO B5395450 2-(4-benzylphenoxy)-N-ethylethanamine;hydrochloride

2-(4-benzylphenoxy)-N-ethylethanamine;hydrochloride

Cat. No.: B5395450
M. Wt: 291.8 g/mol
InChI Key: VRYRKPLBGRJOHJ-UHFFFAOYSA-N
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Description

2-(4-benzylphenoxy)-N-ethylethanamine;hydrochloride is a chemical compound known for its potential applications in various scientific fields. It is a derivative of phenoxyethanamine, characterized by the presence of a benzyl group attached to the phenoxy ring. This compound is often studied for its pharmacological properties and potential therapeutic uses.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-benzylphenoxy)-N-ethylethanamine;hydrochloride typically involves the following steps:

    Formation of the Phenoxy Intermediate: The initial step involves the reaction of 4-benzylphenol with an appropriate alkylating agent to form the phenoxy intermediate.

    Amination: The phenoxy intermediate is then reacted with ethylamine under controlled conditions to introduce the ethylamine group.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting it with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common techniques include:

    Batch Reactors: Used for small to medium-scale production, allowing precise control over reaction conditions.

    Continuous Flow Reactors: Employed for large-scale production, offering advantages in terms of efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-benzylphenoxy)-N-ethylethanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenoxy and ethylamine groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxy oxides, while reduction can produce ethylamine derivatives.

Scientific Research Applications

2-(4-benzylphenoxy)-N-ethylethanamine;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Studied for its potential effects on biological systems, including its interaction with cellular receptors.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses, such as in the treatment of certain diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(4-benzylphenoxy)-N-ethylethanamine;hydrochloride involves its interaction with specific molecular targets and pathways. It is believed to act on cellular receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(4-benzylphenoxy)-N,N-diethylethanamine: A closely related compound with similar structural features.

    2-(4-benzylphenoxy)ethan-1-amine hydrochloride: Another derivative with comparable properties.

Uniqueness

2-(4-benzylphenoxy)-N-ethylethanamine;hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and pharmacological properties. Its ability to interact with various molecular targets makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-(4-benzylphenoxy)-N-ethylethanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO.ClH/c1-2-18-12-13-19-17-10-8-16(9-11-17)14-15-6-4-3-5-7-15;/h3-11,18H,2,12-14H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRYRKPLBGRJOHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCOC1=CC=C(C=C1)CC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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